molecular formula C25H20F2N4O2 B2734999 1-(4-(3-fluorobenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide CAS No. 1251684-33-9

1-(4-(3-fluorobenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide

Cat. No. B2734999
CAS RN: 1251684-33-9
M. Wt: 446.458
InChI Key: GVFDRUVYMYHDIN-UHFFFAOYSA-N
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Description

1-(4-(3-fluorobenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide is a chemical compound that is used in scientific research for its potential therapeutic properties. It is a small molecule inhibitor that has shown promise in the treatment of various diseases, including cancer and inflammation.

Scientific Research Applications

Synthesis and Characterization

1-(4-(3-fluorobenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide represents a class of compounds of interest for their potential in various research applications, notably in the synthesis and characterization of novel compounds. For instance, a study on the synthesis, structural characterisation, and biological activity of similar N-(ferrocenylmethyl)benzene-carboxamide derivatives highlights the methodology for coupling with substituted fluorobenzoic acids. These compounds exhibited cytotoxic effects on specific cancer cell lines, indicating their potential for development as anticancer agents (Kelly et al., 2007). Furthermore, the development and analysis of benzimidazole and benzothiazole conjugated Schiff base fluorescent sensors for Al3+ and Zn2+ showcase the utility of such compounds in creating sensitive and selective detection methods for these metal ions, demonstrating their relevance in analytical chemistry (Suman et al., 2019).

Radiolabeling and Drug Development

Additionally, the automated radiochemical synthesis of [18F]FBEM, a thiol reactive synthon for radiofluorination of peptides and proteins, underscores the importance of fluorinated compounds in enhancing the toolkit for PET imaging. This advancement facilitates the labeling of biomolecules for imaging applications, contributing to diagnostics and research in molecular imaging (Kiesewetter et al., 2011).

Antiviral and Antimicrobial Research

The exploration of imidazo[1,5-a]-1,3,5-triazine derivatives for antiviral activity reveals the potential of fluorobenzyl-imidazole compounds in developing treatments for viral infections. Some derivatives specifically inhibited influenza A and respiratory syncytial viruses at significantly lower concentrations than their cytotoxic levels, indicating their promise for antiviral therapy (Golankiewicz et al., 1995).

Electrophysiological and Anticonvulsant Studies

Research into N-substituted-4-(1H-imidazol-1-yl)benzamides as selective class III agents for cardiac electrophysiological activity introduces another dimension of application. These compounds have shown potency comparable to known class III agents, suggesting their utility in developing therapies for cardiac arrhythmias (Morgan et al., 1990).

properties

IUPAC Name

1-[[4-[(3-fluorobenzoyl)amino]phenyl]methyl]-N-[(4-fluorophenyl)methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F2N4O2/c26-20-8-4-17(5-9-20)13-28-25(33)23-15-31(16-29-23)14-18-6-10-22(11-7-18)30-24(32)19-2-1-3-21(27)12-19/h1-12,15-16H,13-14H2,(H,28,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFDRUVYMYHDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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